Comparative Ocular Hypotensive Efficacy: 15-Keto Latanoprost vs. Latanoprost in a Glaucoma Model
In a direct head-to-head comparison in cynomolgus monkeys with laser-induced unilateral glaucoma, 0.001% 15-keto latanoprost (KL) achieved a maximum IOP reduction of 7.6 ± 0.6 mm Hg (23%), which was statistically equivalent to and at some time points greater than the 6.6 ± 0.6 mm Hg (20%) reduction produced by the commercial concentration of 0.005% latanoprost [1]. A lower concentration of KL (0.01%) produced a lesser effect (6.3 ± 0.4 mm Hg, 18%), demonstrating a non-linear dose-response relationship [1].
| Evidence Dimension | Maximum Intraocular Pressure (IOP) Reduction from Baseline |
|---|---|
| Target Compound Data | 7.6 ± 0.6 mm Hg (23% reduction) for 0.001% 15-keto latanoprost; 6.3 ± 0.4 mm Hg (18% reduction) for 0.01% 15-keto latanoprost |
| Comparator Or Baseline | 6.6 ± 0.6 mm Hg (20% reduction) for 0.005% latanoprost (Xalatan) |
| Quantified Difference | 0.001% KL produced a 1.0 mm Hg greater absolute reduction and a 3% greater percentage reduction compared to 0.005% latanoprost. The 0.01% KL concentration was slightly less effective than the 0.005% latanoprost. |
| Conditions | Cynomolgus monkey eyes with laser-induced unilateral glaucoma; topical administration once daily for 5 days; IOP measured by pneumatonometry. |
Why This Matters
This data demonstrates that 15-keto latanoprost retains significant and, at a specific low concentration, superior ocular hypotensive activity compared to the clinically used concentration of latanoprost, guiding dose selection in mechanistic studies.
- [1] Wang, R.F., et al. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science 2007, 48(9), 4143-4147. View Source
